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Compound of Interest

Compound Name: Mortatarin G

Cat. No.: B12377491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dragmacidin G with other notable marine-

derived alkaloids, focusing on their cytotoxic and enzyme-inhibitory activities. The information

presented is supported by experimental data to facilitate objective evaluation for research and

drug development purposes.

Introduction to Dragmacidin G and Other Marine
Alkaloids
Dragmacidin G is a bis-indole alkaloid first isolated from a deep-water sponge of the genus

Spongosorites. Its unique chemical structure, featuring a pyrazine ring linking the two indole

moieties and a rare N-(2-mercaptoethyl)-guanidine side chain, contributes to its broad

spectrum of biological activities.[1] This guide compares Dragmacidin G with other well-studied

marine-derived alkaloids, including other dragmacidins, topsentins, hamacanthins, and

fascaplysin, highlighting their performance in various biological assays.

Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the cytotoxic and enzyme-inhibitory

activities of Dragmacidin G and other selected marine-derived alkaloids.
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The cytotoxic effects of these marine alkaloids have been evaluated against a variety of human

cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the

table below.

Compound Cell Line IC50 (µM) Reference

Dragmacidin G PANC-1 (Pancreatic) 18 ± 0.4 [2]

MIA PaCa-2

(Pancreatic)
26 ± 1.4 [2]

BxPC-3 (Pancreatic) 14 ± 1.4 [2]

ASPC-1 (Pancreatic) 27 ± 0.8 [2]

HeLa (Cervical) Moderate Activity [3]

Dragmacidin D
P388 (Murine

Leukemia)
2.6 [4]

A549 (Human Lung) 8.3 [4]

MDA-MB-231 (TNBC)

Spheroids
8 ± 1 [5]

MDA-MB-468 (TNBC)

Spheroids
16 ± 0.6 [5]

Nortopsentin A
P388 (Murine

Leukemia)
7.6 [6]

Nortopsentin B
P388 (Murine

Leukemia)
7.8 [6]

Nortopsentin C
P388 (Murine

Leukemia)
1.7 [6]

Fascaplysin
SCLC cell lines

(various)
~0.89 (mean) [7]

C6 (Glioma) >0.5 [8]

HL-60 (Leukemia) 0.5 (at 48h) [9]
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Antibacterial and Antiplasmodial Activity
Dragmacidin G has demonstrated significant activity against various pathogens.

Compound Organism MIC (µM) IC50 (µM) Reference

Dragmacidin G
Staphylococcus

aureus
1 [2]

MRSA 1 [2]

Mycobacterium

tuberculosis
21.0 [2]

Plasmodium

falciparum (DD2

strain)

6.4 [2]

Topsentins &

Hamacanthins
MRSA 15.4 - 25.6 [2]

Signaling Pathways and Mechanisms of Action
Dragmacidins: Inhibition of Protein Phosphatases PP1
and PP2A
Several members of the dragmacidin family, including Dragmacidin D, I, and J, have been

identified as potent inhibitors of serine/threonine protein phosphatases, particularly Protein

Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][10][11] These phosphatases are

crucial regulators of numerous cellular processes, including cell cycle progression, and their

inhibition can lead to cell cycle arrest and apoptosis. The inhibition of PP1 and/or PP2A by

dragmacidins is believed to be a key mechanism underlying their cytotoxic effects.[10][11]

Below is a diagram illustrating the general signaling pathway of PP1/PP2A inhibition.
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Caption: Inhibition of PP1/PP2A by Dragmacidins disrupts cell cycle regulation.

Fascaplysin: A Multi-Targeted Alkaloid
Fascaplysin exhibits its anticancer effects through multiple mechanisms. It is a known inhibitor

of cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest at the G1/S phase.[1][9]

Furthermore, it has been shown to induce apoptosis and autophagy through the inhibition of

the PI3K/AKT/mTOR signaling pathway.[9][12] Fascaplysin can also regulate the Wnt/β-catenin

signaling pathway and induce ferroptosis.[1]

The following diagram depicts the multifaceted signaling pathways targeted by Fascaplysin.
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Caption: Fascaplysin's diverse mechanisms of action.

Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount

of formazan produced is proportional to the number of viable cells.

Materials:

96-well microtiter plates

Cancer cell lines
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Complete culture medium

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow

them to adhere overnight in a humidified incubator (37°C, 5% CO2).

Compound Treatment: Treat the cells with various concentrations of the marine alkaloids for

the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and

incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the

solubilization solution to each well to dissolve the formazan crystals. The plate can be placed

on a shaker for 15 minutes to ensure complete dissolution.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 values.

The workflow for the MTT assay is illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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